3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
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Overview
Description
3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes, leading to the formation of isoxazolines, which can then be oxidized to form isoxazoles . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of isoxazolines to isoxazoles.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazolines yields isoxazoles, while reduction of nitro groups results in amines .
Scientific Research Applications
3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important building block in the synthesis of complex molecules and a valuable intermediate in drug discovery.
Properties
CAS No. |
1201785-04-7 |
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Molecular Formula |
C13H13FN2O |
Molecular Weight |
232.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C13H13FN2O/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)17-16-13/h1-4,10H,5-7,15H2 |
InChI Key |
RIIXRVJOZLHRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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